5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoropyrrolidinyl moiety, and an oxadiazole ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Difluoropyrrolidinyl Group: This step often involves nucleophilic substitution reactions where a difluoropyrrolidine derivative is introduced to the oxadiazole ring.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazole ring or the difluoropyrrolidinyl group, potentially leading to ring-opened products or reduced nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropyl ketones, while substitution reactions at the difluoropyrrolidinyl group can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses, among others.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the difluoropyrrolidinyl group, which may affect its biological activity and chemical reactivity.
3-(4,4-Difluoropyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the cyclopropyl group, potentially altering its physical and chemical properties.
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and biological effects.
Uniqueness
The unique combination of the cyclopropyl group, difluoropyrrolidinyl moiety, and oxadiazole ring in 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O.ClH/c10-9(11)3-6(12-4-9)7-13-8(15-14-7)5-1-2-5;/h5-6,12H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBCWBXJDKNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CC(CN3)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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